Trisulfamid

Description

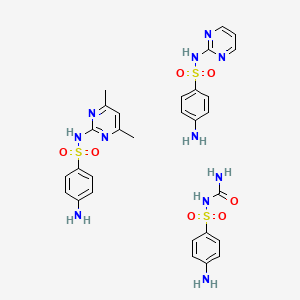

Trisulfamid (often referred to in older literature as a sulfonamide-based compound) belongs to the class of antimicrobial agents derived from sulfanilamide. Historically, sulfonamides were among the first synthetic antibiotics used to treat bacterial infections, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . This compound, specifically, is a combination of three sulfonamide derivatives, which may include sulfadiazine, sulfamerazine, and sulfamethazine, depending on the formulation . Its mechanism involves synergistic inhibition of bacterial folate synthesis, broadening its spectrum against Gram-positive and Gram-negative pathogens.

Key physicochemical properties include:

Properties

CAS No. |

76902-28-8 |

|---|---|

Molecular Formula |

C29H33N11O7S3 |

Molecular Weight |

743.8 g/mol |

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11) |

InChI Key |

QLAFFCFPRBDMCE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |

Other CAS No. |

76902-28-8 |

Synonyms |

trisulfamid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.

Industrial Production Methods

Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sulfonamides undergo various chemical reactions, including:

Oxidation: Sulfonamides can be oxidized to form sulfonic acids.

Reduction: Reduction of sulfonamides can lead to the formation of amines.

Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.

Biology

In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

Medicine

Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.

Industry

In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.

Mechanism of Action

Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Trisulfamid with other sulfonamides and sulfonamide-trimethoprim combinations:

Chemical Stability and Degradation

This compound’s degradation pathways are more complex than single sulfonamides. Under acidic conditions (pH < 5), it undergoes hydrolysis to form sulfanilic acid and amines , which are nephrotoxic . In contrast, sulfamethoxazole remains stable at physiological pH, reducing renal toxicity risks .

Regulatory and Market Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.